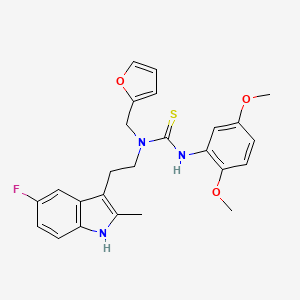

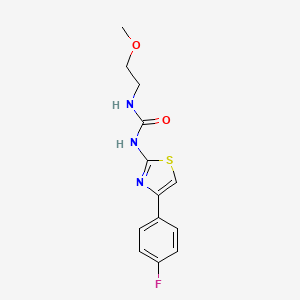

![molecular formula C16H15FN2O4S B2928807 4-氟-3-甲基-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二杂环-7-基)苯磺酰胺 CAS No. 922009-51-6](/img/structure/B2928807.png)

4-氟-3-甲基-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二杂环-7-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use .

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include the compound’s chemical stability and reactivity .科学研究应用

1. 环氧合酶抑制

4-氟-3-甲基-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二杂环-7-基)苯磺酰胺及其相关化合物因其作为环氧合酶 (COX) 抑制剂的潜力而受到研究。例如,苯磺酰胺的衍生物已显示出对 COX-2 酶的选择性抑制作用,这在类风湿性关节炎和急性疼痛等疾病的治疗中具有重要意义。这些抑制剂通过保持 COX-2 效力和增强 COX1/COX-2 选择性发挥作用 (Hashimoto 等人,2002).

2. 癌症治疗的光动力疗法

一些苯磺酰胺衍生物,例如用苯磺酰胺基取代的锌酞菁,已被发现作为光动力疗法中 II 型光敏剂有效。这些化合物表现出高单线态氧量子产率和良好的荧光特性,使其适用于治疗癌症 (Pişkin 等人,2020).

3. 手性四取代 C-F 立体中心的开发

还对涉及 3-氟氧化吲哚和二苯并[b,f][1,4]恶二杂环的不对称曼尼希反应进行了研究,产生了具有手性四取代 C-F 立体中心的环胺。这些化合物由于其反应中的对映选择性和高收率而在药物化学中很重要 (Li 等人,2019).

4. 抗癌活性

此外,已合成并测试了各种苯磺酰胺衍生物的抗癌活性。一些已显示出对特定人细胞溶质同工型的强烈抑制作用,表明它们作为抗癌剂的潜力 (Gul 等人,2016).

5. 大脑 β-淀粉样斑块的成像

在神经病学领域,含氟苯磺酰胺衍生物已被评估为阿尔茨海默病中脑 β-淀粉样斑块成像的正电子发射断层扫描 (PET) 探针。这些化合物对 β-淀粉样蛋白聚集体显示出高亲和力,并且可用于检测活人脑中的 Aβ 斑块 (Cui 等人,2012).

6. 碳酸酐酶抑制剂

最后,对磺酰胺基化合物的研究导致了碳酸酐酶抑制剂的开发。这些抑制剂有利于治疗各种疾病,包括青光眼、癫痫和高山病。研究表明,伯磺酰胺官能团能够构建复杂的分子结构,同时充当酶抑制剂 (Sapegin 等人,2018).

作用机制

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic interventions.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in the target’s function . These changes can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the potential for interaction with multiple targets and pathways . These effects could range from changes in cellular signaling and function to alterations in the expression of genes associated with the targets or pathways affected.

安全和危害

未来方向

属性

IUPAC Name |

4-fluoro-3-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4S/c1-10-8-12(3-4-14(10)17)24(21,22)19-11-2-5-15-13(9-11)16(20)18-6-7-23-15/h2-5,8-9,19H,6-7H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXPVENPMUFOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

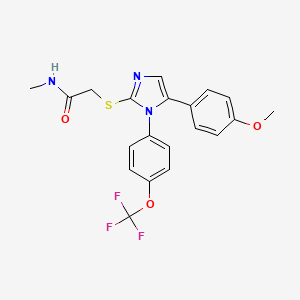

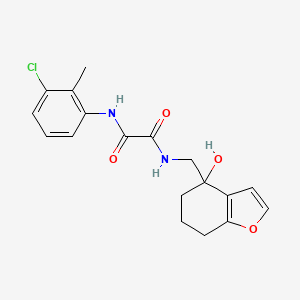

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2928727.png)

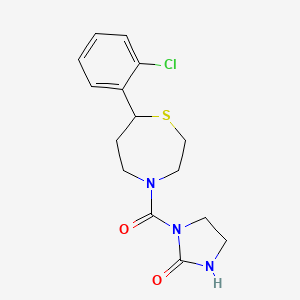

![(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide](/img/structure/B2928729.png)

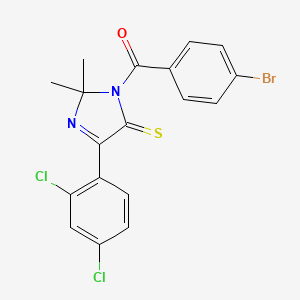

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928733.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)

![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)

![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)

![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)